Ethyl 3-aminobutanoate hydrochloride

Description

BenchChem offers high-quality Ethyl 3-aminobutanoate hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Ethyl 3-aminobutanoate hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

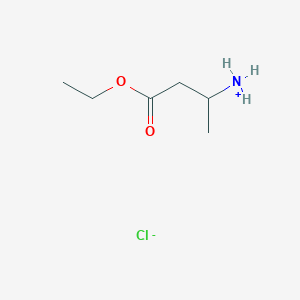

Structure

3D Structure of Parent

Properties

IUPAC Name |

ethyl 3-aminobutanoate;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO2.ClH/c1-3-9-6(8)4-5(2)7;/h5H,3-4,7H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISVBSAIYXBEVSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CC(C)N.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H14ClNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

167.63 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

A Comprehensive Technical Guide to the Synthesis of (R)-Ethyl 3-Aminobutanoate Hydrochloride from Ethyl Acetoacetate

Abstract

(R)-Ethyl 3-aminobutanoate hydrochloride is a valuable chiral building block in the pharmaceutical industry, playing a crucial role in the synthesis of several active pharmaceutical ingredients (APIs). Its stereochemically defined structure is often essential for the desired therapeutic efficacy of the final drug substance. This in-depth technical guide provides a comprehensive overview of the primary synthetic strategies for preparing (R)-ethyl 3-aminobutanoate hydrochloride, starting from the readily available and cost-effective precursor, ethyl acetoacetate. This document is intended for researchers, scientists, and drug development professionals, offering a blend of theoretical principles and practical, field-proven insights. The guide will explore multiple synthetic pathways, including a multi-step chemoenzymatic route, direct asymmetric reductive amination, and a strategy involving the asymmetric hydrogenation of an enamine intermediate. Each section will provide detailed experimental protocols, mechanistic discussions, and comparative data to inform the selection of the most suitable synthetic route for a given application.

Introduction

The demand for enantiomerically pure compounds in the pharmaceutical industry is ever-increasing, as the stereochemistry of a drug molecule can profoundly influence its pharmacological and toxicological properties. (R)-Ethyl 3-aminobutanoate, a chiral β-amino ester, is a key intermediate in the synthesis of various pharmaceuticals. The hydrochloride salt form is often preferred due to its enhanced stability and solubility.[1]

This guide focuses on the synthesis of (R)-ethyl 3-aminobutanoate hydrochloride from ethyl acetoacetate, a versatile and economical starting material. We will delve into three primary synthetic strategies, each with its own set of advantages and challenges. The selection of a particular route will depend on factors such as required enantiopurity, scalability, cost, and available equipment.

The following sections will provide a detailed examination of:

-

A Multi-Step Chemoenzymatic Approach: This pathway involves the asymmetric reduction of ethyl acetoacetate to (R)-ethyl 3-hydroxybutanoate, followed by the stereospecific conversion of the hydroxyl group to an amino group.

-

Direct Asymmetric Reductive Amination: A highly atom-economical approach that directly converts the keto group of ethyl acetoacetate into the desired chiral amine in a single step.

-

Asymmetric Hydrogenation of an Enamine Intermediate: This strategy involves the initial formation of an achiral enamine from ethyl acetoacetate, which is then subjected to a stereoselective hydrogenation to establish the chiral center.

For each of these methodologies, we will provide detailed, step-by-step protocols, discuss the underlying reaction mechanisms and principles of stereocontrol, and present data in a clear and comparative format. Furthermore, this guide includes a dedicated section on the final salt formation, analytical methods for determining enantiomeric excess, and critical safety considerations.

Methodology 1: Multi-Step Chemoenzymatic Synthesis via (R)-Ethyl 3-Hydroxybutanoate

This approach is a robust and well-established method that proceeds in two key stages: the asymmetric reduction of the ketone and the subsequent conversion of the resulting alcohol to the desired amine.

Part 1: Asymmetric Reduction of Ethyl Acetoacetate to (R)-Ethyl 3-Hydroxybutanoate

The enantioselective reduction of the keto group in ethyl acetoacetate is the cornerstone of this pathway. Both chemical and biocatalytic methods can be employed to achieve the desired (R)-enantiomer.

A reliable method for the synthesis of (R)-ethyl 3-hydroxybutanoate involves the use of a chiral modifying agent, such as L-(+)-tartaric acid, in conjunction with a reducing agent like sodium borohydride.[2]

Experimental Protocol:

-

Reaction Setup: A solution of 2.33 g (15.5 mmol) of L-(+)-tartaric acid in 50 ml of tetrahydrofuran (THF) is cooled to -20°C in a cryostat.

-

Substrate Addition: A solution of 0.5 g (3.8 mmol) of ethyl acetoacetate in 2 ml of THF is added to the cooled tartaric acid solution.[2]

-

Reduction: 0.59 g (15.5 mmol) of sodium borohydride is added in one portion with stirring. The reaction mixture is stirred for 13 hours at -20°C.[2]

-

Quenching: The reaction is cooled in an ice bath, and 25 ml of 1N HCl is added, followed by stirring for 30 minutes.[2]

-

Work-up: The THF is removed under reduced pressure. The aqueous layer is extracted twice with diethyl ether (50 ml and 30 ml). The combined organic extracts are washed with a saturated aqueous solution of sodium bicarbonate (30 ml) and then with a saturated aqueous solution of sodium chloride (30 ml), and finally dried over anhydrous magnesium sulfate.[2]

-

Purification: The solvent is removed under reduced pressure, and the residue is purified by silica gel column chromatography (eluent: ethyl acetate/n-hexane, 1:5) to yield (R)-ethyl 3-hydroxybutanoate.[2]

Expected Yield: Approximately 59% with an enantiomeric excess (e.e.) of around 79%.[2]

Enzymatic reductions can offer high enantioselectivity. While baker's yeast typically yields the (S)-enantiomer, specific yeast strains or isolated reductase enzymes can produce the (R)-enantiomer.[3][4] For instance, Paracoccus denitrificans has been shown to asymmetrically reduce ethyl acetoacetate to (R)-ethyl 3-hydroxybutyrate.[5]

Part 2: Conversion of (R)-Ethyl 3-Hydroxybutanoate to (R)-Ethyl 3-Aminobutanoate

The conversion of the hydroxyl group to an amino group with retention or inversion of stereochemistry is a critical transformation. The Mitsunobu reaction is a powerful tool for achieving this with inversion of configuration.[6][7]

This protocol describes the general principles of the Mitsunobu reaction for converting an alcohol to an amine, which can be adapted for (R)-ethyl 3-hydroxybutanoate.

Experimental Protocol:

-

Reaction Setup: In a flame-dried round-bottom flask under an inert atmosphere (e.g., nitrogen), dissolve (R)-ethyl 3-hydroxybutanoate (1 equivalent) and phthalimide (1.1 equivalents) in anhydrous THF.

-

Reagent Addition: Cool the solution to 0°C and add triphenylphosphine (1.1 equivalents).

-

Mitsunobu Reagent: Slowly add diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) (1.1 equivalents) dropwise to the cooled solution. The reaction is often accompanied by a color change.

-

Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, concentrate the reaction mixture under reduced pressure. The crude product can be purified by column chromatography to isolate the N-phthaloyl protected β-amino ester.

-

Deprotection: The phthalimide protecting group can be removed by treatment with hydrazine hydrate in ethanol under reflux to yield the free amine, (R)-ethyl 3-aminobutanoate.

Workflow Diagram for Multi-Step Chemoenzymatic Synthesis

Caption: Multi-step synthesis of (R)-ethyl 3-aminobutanoate hydrochloride.

Methodology 2: Direct Asymmetric Reductive Amination

Direct asymmetric reductive amination (DARA) is a highly efficient and atom-economical method for the synthesis of chiral primary amines from ketones. This approach circumvents the need for pre-formed imines or enamines and often utilizes a chiral catalyst in the presence of an amine source and a reducing agent.

Representative Experimental Protocol:

-

Catalyst Preparation (in situ): In a glovebox, a vial is charged with a chiral ruthenium catalyst precursor, such as Ru(OAc)₂(R-BINAP), and a suitable ligand.

-

Reaction Setup: To the catalyst, add ethyl acetoacetate (1 equivalent), an ammonium salt such as ammonium acetate (2 equivalents) as the ammonia source, and a solvent like 2,2,2-trifluoroethanol (TFE).

-

Hydrogenation: The vial is placed in an autoclave, which is then purged with hydrogen gas and pressurized to 50-100 atm.

-

Reaction Conditions: The reaction is stirred at an elevated temperature (e.g., 80°C) for 24-48 hours.

-

Work-up: After cooling and careful depressurization, the reaction mixture is concentrated. The residue is taken up in an organic solvent (e.g., ethyl acetate) and washed with a basic aqueous solution (e.g., saturated sodium bicarbonate) to remove the acetate salt and obtain the free amine. The organic layer is then dried and concentrated.

-

Purification: The crude (R)-ethyl 3-aminobutanoate is purified by column chromatography.

Mechanism of Asymmetric Reductive Amination

The reaction likely proceeds through the in situ formation of an enamine or imine intermediate from ethyl acetoacetate and ammonia. The chiral ruthenium catalyst then facilitates the stereoselective hydrogenation of this intermediate to the desired (R)-amine. The chirality of the ligand on the ruthenium center dictates the facial selectivity of the hydride transfer to the C=N double bond.

Workflow Diagram for Direct Asymmetric Reductive Amination

Caption: Direct synthesis of (R)-ethyl 3-aminobutanoate hydrochloride.

Methodology 3: Asymmetric Hydrogenation of an Enamine Intermediate

This strategy involves two distinct steps: the formation of an achiral enamine intermediate, ethyl 3-aminocrotonate, followed by its asymmetric hydrogenation to introduce the stereocenter.

Part 1: Synthesis of Ethyl 3-Aminocrotonate

Ethyl 3-aminocrotonate can be synthesized from ethyl acetoacetate and an ammonia source.

Experimental Protocol:

-

Reaction Setup: In a suitable reaction vessel, dissolve ethyl acetoacetate (1 equivalent) in a solvent such as methanol.

-

Ammonia Source: Add ammonium carbamate (1 equivalent) in one portion.[8]

-

Reaction: Stir the resulting suspension at room temperature for 1.5 hours, during which the solid material should dissolve.[8]

-

Work-up: Concentrate the reaction mixture to dryness to yield ethyl 3-aminocrotonate as a yellow liquid.[8] Alternatively, a continuous flow process can be employed by mixing ethyl acetoacetate with an aqueous ammonia solution in a tubular reactor at 50°C, which can yield the product in high purity.[8]

Part 2: Asymmetric Hydrogenation of Ethyl 3-Aminocrotonate

The asymmetric hydrogenation of the enamine is the key stereochemistry-determining step. Chiral rhodium or ruthenium catalysts with appropriate chiral phosphine ligands are typically employed.

Representative Experimental Protocol:

-

Catalyst Preparation: In a glovebox, a solution of a rhodium precursor, such as [Rh(COD)₂]BF₄, and a chiral phosphine ligand (e.g., a Josiphos-type ligand) in a degassed solvent (e.g., methanol or THF) is prepared.

-

Reaction Setup: In an autoclave, a solution of ethyl 3-aminocrotonate in a degassed solvent is prepared.

-

Hydrogenation: The catalyst solution is transferred to the autoclave. The autoclave is sealed, purged with hydrogen, and then pressurized to the desired hydrogen pressure (e.g., 10-50 atm).

-

Reaction Conditions: The reaction is stirred at a specific temperature (e.g., room temperature to 50°C) for a set period (e.g., 12-24 hours).

-

Work-up: After careful depressurization, the solvent is removed under reduced pressure. The residue can be filtered through a short pad of silica gel to remove the catalyst.

-

Purification: The resulting (R)-ethyl 3-aminobutanoate can be purified by distillation or column chromatography.

Workflow Diagram for Asymmetric Hydrogenation of Enamine

Caption: Synthesis via asymmetric hydrogenation of an enamine intermediate.

Final Step: Hydrochloride Salt Formation

The conversion of the free base, (R)-ethyl 3-aminobutanoate, to its hydrochloride salt is a straightforward acid-base reaction.

Experimental Protocol:

-

Dissolution: Dissolve the purified (R)-ethyl 3-aminobutanoate in a suitable anhydrous solvent, such as diethyl ether or ethyl acetate.

-

Acidification: Cool the solution in an ice bath and slowly add a solution of anhydrous hydrogen chloride in the same solvent, or bubble anhydrous HCl gas through the solution, until the pH is acidic.

-

Precipitation: The hydrochloride salt will typically precipitate out of the solution.

-

Isolation: Collect the solid by filtration, wash with a small amount of the cold anhydrous solvent, and dry under vacuum to yield (R)-ethyl 3-aminobutanoate hydrochloride as a crystalline solid.

Analytical Methods for Enantiomeric Excess Determination

The determination of the enantiomeric excess (e.e.) is crucial to validate the success of the asymmetric synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the most common and reliable method for this purpose.[1][9][10][11]

Chiral HPLC Method (Representative):

-

Direct Method:

-

Column: A chiral stationary phase (CSP) column, such as one based on a polysaccharide derivative (e.g., amylose or cellulose tris(3,5-dimethylphenylcarbamate)).

-

Mobile Phase: Typically a mixture of a non-polar solvent like hexane and an alcohol such as isopropanol or ethanol. The exact ratio will need to be optimized to achieve baseline separation of the enantiomers.

-

Detection: UV detection at a suitable wavelength (e.g., 210-220 nm).

-

-

Indirect Method (Involving Derivatization):

-

Derivatization: The amine is reacted with a chiral derivatizing agent (e.g., Marfey's reagent) to form diastereomers.[12]

-

Column: A standard achiral column, such as a C18 column.

-

Mobile Phase: A gradient of acetonitrile in a buffered aqueous solution is often used.[12]

-

Detection: UV detection at a wavelength where the derivatizing agent has strong absorbance (e.g., 340 nm for Marfey's reagent derivatives).[12]

-

The enantiomeric excess is calculated from the peak areas of the two enantiomers in the chromatogram.

Quantitative Data Summary

| Method | Key Reagents | Typical Yield | Typical e.e. | Reference(s) |

| Asymmetric Chemical Reduction of EAA | L-(+)-Tartaric acid, NaBH₄ | ~59% | ~79% | [2] |

| Asymmetric Biocatalytic Reduction of EAA | Paracoccus denitrificans | - | ~88.7% | [5] |

| Asymmetric Hydrogenation of Enamine | Chiral Rhodium or Ruthenium Catalyst, H₂ | High | 93-97% |

Safety and Handling

The synthesis of (R)-ethyl 3-aminobutanoate hydrochloride involves the use of several hazardous chemicals. It is imperative that all procedures are carried out in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.

-

Ethyl Acetoacetate: Flammable liquid and vapor. Causes skin and eye irritation.

-

Sodium Borohydride: Flammable solid. Reacts with water to produce flammable hydrogen gas. Toxic if swallowed. Causes severe skin burns and eye damage.

-

Tetrahydrofuran (THF): Highly flammable liquid and vapor. May form explosive peroxides. Causes serious eye irritation. May cause respiratory irritation.

-

Diethyl Ether: Extremely flammable liquid and vapor. May form explosive peroxides. Harmful if swallowed. May cause drowsiness or dizziness.

-

Hydrogen Gas: Extremely flammable gas. Risk of explosion under pressure.

-

Ammonia/Ammonium Salts: Can cause severe skin burns and eye damage. Toxic to aquatic life.

-

Chiral Catalysts (Rh, Ru): Often toxic and expensive. Handle with care to avoid contamination and exposure.

-

Hydrogen Chloride (HCl): Corrosive. Causes severe skin burns and eye damage. May cause respiratory irritation.

Always consult the Safety Data Sheet (SDS) for each reagent before use and follow all institutional safety guidelines.[3][13]

Conclusion

This technical guide has detailed three distinct and viable synthetic pathways for the preparation of (R)-ethyl 3-aminobutanoate hydrochloride from ethyl acetoacetate. The multi-step chemoenzymatic route offers a classic and reliable approach, with well-documented procedures for the initial asymmetric reduction. The direct asymmetric reductive amination represents a more modern and atom-economical strategy, though catalyst selection and optimization are critical. The asymmetric hydrogenation of an enamine intermediate provides another efficient route, separating the formation of the C=N bond from its stereoselective reduction.

The choice of the optimal synthetic route will be dictated by the specific requirements of the project, including scalability, cost constraints, desired enantiopurity, and the technical capabilities of the laboratory. It is our hope that the detailed protocols, mechanistic insights, and comparative data provided herein will serve as a valuable resource for researchers and professionals in the field of pharmaceutical development.

References

- CymitQuimica. (2024, August 12). Ethyl 3-aminobutanoate.

- Organic Chemistry Portal. (2019, August 26). Mitsunobu Reaction.

- Organic Syntheses Procedure. Butanoic acid, 3-hydroxy-, ethyl ester, (S).

- ChemicalBook. ETHYL 3-AMINOCROTONATE synthesis.

- National Institutes of Health. (n.d.). Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review.

- The Royal Society of Chemistry. (n.d.). EXPERIMENTAL SUPPORTING INFORMATION.

- The Royal Society of Chemistry. (n.d.). Expanding Dynamic Kinetic Protocols: Transaminase-Catalyzed Synthesis of α-Substituted β-Amino Ester Derivatives.

- PrepChem.com. Synthesis of ethyl (R)-(-)3-hydroxybutanoate.

- Chiral Drug Separation. (n.d.).

- ETH Zürich. YEAST REDUCTION OF ETHYL ACETOACETATE: (S)-(+)-ETHYL 3-HYDROXYBUTANOATE.

- LCGC International. (2023, January 19). Playing with Selectivity for Optimal Chiral Separation.

- Benchchem. A Comparative Guide to Chiral HPLC Methods for (S)-Methyl 2-aminobutanoate Hydrochloride Analysis.

- Medicines for All institute (M4ALL). (2019, November 18). PROCESS DEVELOPMENT REPORT.

- International Journal of Pharmaceutical and Phytopharmacological Research. (2020, June 4). A Review on Chiral Stationary Phases for Separation of Chiral Drugs.

- Simson Pharma Limited. (R)-Ethyl 3-aminobutanoate hydrochloride.

- Phenomenex. Chiral HPLC Separations.

- Organic Syntheses Procedure. (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID.

- Google Patents. Method for preparing ethyl (R)-4-cyano-3-hydroxybutyate.

- National Institutes of Health. Ethyl (3R)-3-aminobutanoate.

- PubMed. (2001). Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans.

- Google Patents. Process for the preparation of 4 -substituted -1, 4-dihydropyridines.

- ResearchGate. Bioprospecting Reveals Class III ω-Transaminases Converting Bulky Ketones and Environmentally Relevant Polyamines.

- Organic Chemistry Portal. Sulfonate synthesis by sulfonylation (tosylation).

- Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (n.d.).

- Google Patents. Method for preparing (R) -3-aminobutanol.

- ResearchGate. (2025, August 7). Baker's yeast-mediated asymmetric reduction of ethyl 3-oxobutanoate in deep eutectic solvents | Request PDF.

- Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (n.d.). Retrieved from a source providing a list of references on transaminase engineering.

- SciSpace. An optimized procedure for the reductive amination of acetophenone by the Leuckart reaction.

- ChemicalBook. (R)-ethyl 3-aminobutanoate hydrochloride.

Sources

- 1. eijppr.com [eijppr.com]

- 2. prepchem.com [prepchem.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. researchgate.net [researchgate.net]

- 5. Asymmetric reduction of ethyl acetoacetate to ethyl (R)-3-hydroxybutyrate coupled with nitrate reduction by Paracoccus denitrificans - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. glaserr.missouri.edu [glaserr.missouri.edu]

- 7. Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 8. ETHYL 3-AMINOCROTONATE synthesis - chemicalbook [chemicalbook.com]

- 9. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]

- 10. chromatographyonline.com [chromatographyonline.com]

- 11. phx.phenomenex.com [phx.phenomenex.com]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. pdf.benchchem.com [pdf.benchchem.com]

(S)-Ethyl 3-aminobutanoate hydrochloride chemical properties and structure

An In-depth Technical Guide to (S)-Ethyl 3-aminobutanoate hydrochloride

Introduction: The Significance of a Chiral Building Block

(S)-Ethyl 3-aminobutanoate hydrochloride is a chiral molecule of significant interest in the fields of pharmaceutical synthesis and medicinal chemistry. As a derivative of β-alanine, it serves as a crucial starting material, or synthon, for the construction of more complex, stereochemically defined molecules. Its utility lies in the precise spatial arrangement of its functional groups—an amine, an ester, and a methyl group attached to a chiral center. This defined three-dimensional structure is paramount in drug development, where the stereochemistry of a molecule often dictates its pharmacological activity, efficacy, and safety profile. This guide provides a comprehensive overview of its chemical properties, structure, synthesis, and analytical characterization for researchers and drug development professionals.

Molecular Structure and Identification

The fundamental identity of (S)-Ethyl 3-aminobutanoate hydrochloride is defined by its unique structural and stereochemical features. The "(S)" designation refers to the sinister (left-handed) configuration at the C3 chiral center, as determined by the Cahn-Ingold-Prelog priority rules. The molecule is the hydrochloride salt of the ethyl ester of (S)-3-aminobutanoic acid, which enhances its stability and water solubility, making it easier to handle and store compared to the free base form.[1][2]

Caption: 2D structure of (S)-Ethyl 3-aminobutanoate hydrochloride with the chiral center marked.

Key Identifiers

| Identifier | Value | Source |

| IUPAC Name | ethyl (3S)-3-aminobutanoate;hydrochloride | PubChem[1] |

| CAS Number | 187876-47-7 | SynQuest Labs[3] |

| Molecular Formula | C₆H₁₄ClNO₂ | PubChem[1] |

| Molecular Weight | 167.63 g/mol | PubChem[1] |

| InChIKey | ISVBSAIYXBEVSI-JEDNCBNOSA-N | PubChem[1] |

| Canonical SMILES | CCOC(=O)CN.Cl | PubChem[1] |

Physicochemical and Spectroscopic Properties

The physical and chemical properties of a compound are critical for its application in synthesis, dictating choices for solvents, reaction conditions, and purification methods.

Table of Properties

| Property | Value | Details | Source |

| Appearance | White to off-white solid | Visual Inspection | N/A |

| Purity | ≥97% | Typical specification | SynQuest Labs[3] |

| Storage | Inert atmosphere, 2-8°C | Recommended for stability | BLD Pharm[4] |

| Topological Polar Surface Area | 52.3 Ų | Computed | PubChem[1] |

| Hydrogen Bond Donor Count | 2 | Computed | Guidechem[5] |

| Hydrogen Bond Acceptor Count | 3 | Computed | Guidechem[5] |

| Rotatable Bond Count | 4 | Computed | Guidechem[5] |

Spectroscopic Data Interpretation

Spectroscopic analysis is essential for confirming the structure and purity of the molecule.

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum provides a map of all the hydrogen atoms in the molecule. Key expected signals would include a triplet for the terminal methyl group of the ethyl ester, a quartet for the adjacent methylene group, a doublet for the methyl group at the chiral center, and multiplets for the protons on the butanoate backbone. The specific chemical shifts and coupling constants confirm the connectivity.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): This technique identifies all unique carbon environments. The spectrum would distinctly show signals for the carbonyl carbon of the ester (around 170-175 ppm), the two carbons of the ethyl group, and the four carbons of the butanoate backbone.[6]

-

IR (Infrared Spectroscopy): IR spectroscopy is used to identify the functional groups present. Key absorption bands would be observed for the N-H stretching of the ammonium salt, C=O stretching of the ester group (typically around 1730-1750 cm⁻¹), and C-O stretching.[7]

-

MS (Mass Spectrometry): Mass spectrometry measures the mass-to-charge ratio. For this molecule, analysis would typically show the mass of the parent cation (the molecule without the hydrochloride), C₆H₁₄NO₂⁺.[7]

Synthesis and Purification

The synthesis of amino acid ester hydrochlorides is a well-established procedure in organic chemistry, typically involving the Fischer esterification of the parent amino acid.[8] This method is favored for its directness and use of common laboratory reagents.

Conceptual Synthesis Workflow

Caption: A generalized workflow for the synthesis and purification of the target compound.

Step-by-Step Protocol (Illustrative)

This protocol is based on general methods for amino acid esterification.[8]

-

Reaction Setup: (S)-3-Aminobutanoic acid is suspended in absolute ethanol, which acts as both the solvent and a reactant. The flask is cooled in an ice bath.

-

Acid Catalyst Introduction: Thionyl chloride (SOCl₂) is added dropwise, or dry hydrogen chloride gas is bubbled through the solution. This in-situ generation of the acid catalyst is crucial for driving the esterification and forming the hydrochloride salt. The excess ethanol ensures the reaction equilibrium favors product formation.

-

Reflux: The reaction mixture is heated to reflux and maintained for several hours (e.g., 24 hours) to ensure complete conversion.[8] The progress can be monitored by Thin Layer Chromatography (TLC).

-

Solvent Removal: After the reaction is complete, the excess ethanol and any volatile byproducts are removed under reduced pressure using a rotary evaporator. This yields the crude product as a solid or viscous oil.[8]

-

Purification: The crude solid is purified by recrystallization. A common solvent system is a minimal amount of hot ethanol to dissolve the product, followed by the slow addition of a non-polar solvent like diethyl ether until turbidity is observed. Cooling the mixture allows for the formation of pure crystals.[8]

-

Drying and Characterization: The purified crystals are collected by filtration, washed with cold diethyl ether, and dried under vacuum. The final product's identity and purity are then confirmed using the analytical methods described previously.

Analytical Characterization Workflow

A self-validating system requires rigorous analytical confirmation of the synthesized product. The workflow ensures that the material meets the required specifications for identity, purity, and stereochemical integrity before use in sensitive applications like drug synthesis.

Caption: Standard analytical workflow for the quality control of the synthesized compound.

Applications in Drug Development

(S)-Ethyl 3-aminobutanoate hydrochloride is primarily used as a chiral intermediate. Its value is in providing a pre-built stereocenter that can be incorporated into a larger target molecule, avoiding the need for complex asymmetric synthesis or difficult chiral separations later in the synthetic route. It is a precursor for various biologically active compounds, including certain enzyme inhibitors and receptor modulators where the 3-amino-butanoate substructure is a key pharmacophore.

Safety and Handling

As a chemical reagent, proper handling is essential to ensure laboratory safety.

-

GHS Hazard Statements: The compound is classified as harmful if swallowed (H302), causes skin irritation (H315), causes serious eye irritation (H319), and may cause respiratory irritation (H335).[1]

-

Personal Protective Equipment (PPE): Wear appropriate protective gloves, safety goggles, and a lab coat.[9] Work should be conducted in a well-ventilated area or a chemical fume hood.[10]

-

Incompatible Materials: Avoid contact with strong oxidizing agents, strong acids, and strong bases.[9]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place, preferably under an inert atmosphere.[4][11]

References

-

PubChem. (S)-Ethyl 3-aminobutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-Ethyl 3-aminobutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

The Royal Society of Chemistry. (2009). Supporting Information for Organic & Biomolecular Chemistry. [Link]

-

ResearchGate. (2019). 1H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl... [Link]

- Google Sites.

-

SciELO. (2008). Synthesis, Characterization and Pharmacological Evaluation of Amide Prodrugs of Flurbiprofen. [Link]

-

The Royal Society of Chemistry. (2014). Supplementary Information for Green Chemistry. [Link]

Sources

- 1. (S)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614516 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 187876-47-7 | 4158-5-39 | MDL MFCD01862144 | Ethyl (3S)-3-aminobutanoate hydrochloride | SynQuest Laboratories [synquestlabs.com]

- 4. 187876-47-7|(S)-Ethyl 3-aminobutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 5. guidechem.com [guidechem.com]

- 6. rsc.org [rsc.org]

- 7. rsc.org [rsc.org]

- 8. scielo.br [scielo.br]

- 9. fishersci.com [fishersci.com]

- 10. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

- 11. fishersci.com [fishersci.com]

An In-depth Technical Guide to Ethyl 3-aminobutanoate Hydrochloride: A Key Chiral Building Block in Pharmaceutical Synthesis

This guide provides a comprehensive technical overview of Ethyl 3-aminobutanoate hydrochloride, a pivotal chiral intermediate in modern pharmaceutical development. Presented from the perspective of a seasoned application scientist, this document delves into the compound's synthesis, physicochemical properties, analytical methodologies, and its critical role in the synthesis of complex active pharmaceutical ingredients (APIs). The content is structured to offer not just procedural steps, but also the underlying scientific rationale, empowering researchers and drug development professionals to effectively utilize this versatile building block.

Core Identification and Physicochemical Properties

Ethyl 3-aminobutanoate hydrochloride is a chiral molecule existing as two enantiomers, (R) and (S), each possessing distinct Chemical Abstracts Service (CAS) numbers. The racemic mixture and the free base also have unique identifiers. A thorough understanding of its fundamental properties is crucial for its effective application in synthesis and analysis.

Table 1: Core Identifiers for Ethyl 3-aminobutanoate and its Hydrochloride Salt

| Compound Name | Stereoisomer | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| Ethyl 3-aminobutanoate hydrochloride | (R) | 146293-15-4 | C₆H₁₄ClNO₂ | 167.63 |

| Ethyl 3-aminobutanoate hydrochloride | (S) | 187876-47-7[1] | C₆H₁₄ClNO₂[1] | 167.63[1] |

| Ethyl 3-aminobutanoate | Racemic (free base) | 5303-65-1 | C₆H₁₃NO₂ | 131.17 |

Table 2: Physicochemical Properties of (R)-Ethyl 3-aminobutanoate hydrochloride

| Property | Value | Source |

| Appearance | Colorless to light yellow solid | [2] |

| Storage Temperature | Under inert gas (nitrogen or Argon) at 2-8°C | [2][3] |

| Solubility | Information not readily available in searched literature. Generally, amino acid ester hydrochlorides are soluble in water and alcohols. | |

| Melting Point | Data not readily available in searched literature. | |

| Boiling Point | Data not readily available in searched literature. | [3] |

Enantioselective Synthesis Strategies

The utility of Ethyl 3-aminobutanoate hydrochloride in pharmaceutical synthesis is intrinsically linked to its chirality. Therefore, robust and scalable enantioselective synthetic routes are of paramount importance. The primary strategies involve the asymmetric reduction of a prochiral ketone and biocatalytic methods.

Asymmetric Reduction of Ethyl Acetoacetate

A prevalent and effective method for the synthesis of chiral β-hydroxy esters, which are precursors to β-amino esters, is the asymmetric reduction of the corresponding β-keto ester. This is often followed by conversion of the hydroxyl group to an amino group.

Caption: Workflow for the asymmetric synthesis of (R)-Ethyl 3-aminobutanoate hydrochloride.

Experimental Protocol: Biocatalytic Reduction of Ethyl Acetoacetate

This protocol is adapted from established methodologies for the biocatalytic reduction of β-keto esters, a foundational step in accessing the chiral precursor to the target molecule.[4]

-

Preparation of the Fermentation Medium: In a suitable vessel, combine 1.6 L of tap water, 300 g of sucrose, and 200 g of baker's yeast. Stir the mixture for 1 hour at approximately 30°C.

-

Substrate Addition: Add 20.0 g (0.154 mol) of freshly distilled ethyl acetoacetate to the fermenting suspension. Continue stirring for 24 hours at room temperature.

-

Second Feeding: Prepare a solution of 200 g of sucrose in 1 L of warm (ca. 40°C) tap water and add it to the reaction mixture. One hour later, add an additional 20.0 g (0.154 mol) of ethyl acetoacetate.

-

Work-up: Upon completion, add 80 g of Celite to the mixture and filter through a sintered-glass funnel. Wash the filtrate with 200 mL of water, saturate with sodium chloride, and extract with five 500-mL portions of diethyl ether.

-

Purification: Dry the combined ether extracts over magnesium sulfate, filter, and concentrate using a rotary evaporator. The resulting residue is then purified by fractional distillation under reduced pressure to yield the chiral hydroxy ester.

Note: To obtain the (R)-enantiomer, a screening of different yeast strains or the use of a specific reductase enzyme with (R)-selectivity would be necessary.[4]

Conversion to the Amine and Hydrochloride Salt Formation

The conversion of the hydroxyl group to an amino group can be achieved through various synthetic routes, such as a Mitsunobu reaction with a nitrogen nucleophile. The final step is the formation of the hydrochloride salt, which is typically accomplished by treating a solution of the free amine with methanolic HCl or gaseous HCl. A general procedure for the ester hydrochloride formation is the room temperature reaction of the corresponding amino acid with methanol in the presence of trimethylchlorosilane.[5]

Spectroscopic Characterization

Table 3: Predicted Spectroscopic Data

| Technique | Expected Signals |

| ¹H NMR | Signals corresponding to the ethyl group (a triplet and a quartet), a doublet for the methyl group adjacent to the chiral center, a multiplet for the methine proton, and signals for the methylene protons adjacent to the carbonyl group. The amine protons would likely appear as a broad singlet. |

| ¹³C NMR | Resonances for the carbonyl carbon, the two carbons of the ethyl group, the methyl carbon, the methine carbon, and the methylene carbon. |

| Mass Spectrometry (EI) | The mass spectrum of the free base would likely show fragmentation patterns typical of esters, including the loss of the ethoxy group (-OCH₂CH₃) and alpha-cleavage adjacent to the amine.[6] |

Applications in Drug Development

Ethyl 3-aminobutanoate hydrochloride, particularly the (R)-enantiomer, is a valuable chiral building block in the synthesis of several important pharmaceuticals.

Synthesis of Dolutegravir

(R)-3-Aminobutanol, derived from (R)-Ethyl 3-aminobutanoate, is a key intermediate in the synthesis of the HIV integrase inhibitor, Dolutegravir.[7][8][9][10] The chirality of this fragment is crucial for the drug's efficacy. The synthesis of Dolutegravir involves the condensation of (R)-3-aminobutanol with a functionalized pyridinone core.[7][8]

Caption: Role of (R)-3-Aminobutanol in the synthesis of Dolutegravir.

Precursor for β-Lactam Antibiotics

The β-amino ester moiety of Ethyl 3-aminobutanoate makes it a suitable precursor for the synthesis of β-lactams, the core structural motif of a major class of antibiotics.[11][12][13][14][15] The Staudinger cycloaddition of a ketene with an imine derived from the amino ester is a common strategy to form the four-membered β-lactam ring.[11][12]

Analytical Methods for Quality Control

Ensuring the chemical and enantiomeric purity of Ethyl 3-aminobutanoate hydrochloride is critical for its use in pharmaceutical manufacturing. High-Performance Liquid Chromatography (HPLC) is the predominant technique for this purpose.

Experimental Protocol: Chiral HPLC for Enantiomeric Purity

This protocol outlines a general approach for the chiral separation of amino acid esters, which can be adapted for Ethyl 3-aminobutanoate.[16][17]

-

Instrumentation: A standard HPLC system equipped with a pump, autosampler, column oven, and a UV or diode array detector.

-

Chiral Stationary Phase (CSP): A polysaccharide-based column, such as Chiralpak® IA (amylose tris(3,5-dimethylphenylcarbamate)) or Chiralcel® OD-H, is often effective for the separation of enantiomers of amino acid derivatives.[17]

-

Mobile Phase: A mixture of a non-polar solvent (e.g., n-hexane) and an alcohol (e.g., isopropanol or ethanol) is typically used for normal-phase chiral separations. The exact ratio should be optimized to achieve baseline separation of the enantiomers.

-

Sample Preparation: Dissolve an accurately weighed sample of Ethyl 3-aminobutanoate hydrochloride in the mobile phase to a known concentration (e.g., 1 mg/mL).

-

Chromatographic Conditions:

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 25°C

-

Injection Volume: 10 µL

-

Detection: UV at a suitable wavelength (e.g., 210 nm).

-

-

Analysis: The enantiomeric excess (% ee) is calculated from the peak areas of the two enantiomers in the chromatogram.

Safety and Handling

Ethyl 3-aminobutanoate hydrochloride is classified as a hazardous substance and requires careful handling.

-

Hazard Statements: Harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation.[1]

-

Precautionary Measures: Use only in a well-ventilated area, wear protective gloves, protective clothing, eye protection, and face protection.[18][19]

-

Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place.[18]

Conclusion

Ethyl 3-aminobutanoate hydrochloride is a fundamentally important chiral building block with significant applications in the pharmaceutical industry. Its value is derived from its stereospecific structure, which is essential for the biological activity of many modern drugs. A comprehensive understanding of its synthesis, properties, and analytical methods, as outlined in this guide, is crucial for its effective and safe utilization in research and development, ultimately contributing to the advancement of new and improved therapeutics.

References

-

MDPI. (n.d.). Preparation of the Key Dolutegravir Intermediate via MgBr2-Promoted Cyclization. [Link]

-

PubChem. (n.d.). (R)-Ethyl 3-aminobutanoate hydrochloride. [Link]

-

PubChem. (n.d.). (S)-Ethyl 3-aminobutanoate hydrochloride. [Link]

-

The Royal Society of Chemistry. (2013). Expanding Dynamic Kinetic Protocols: Transaminase- Catalyzed Synthesis of α-Substituted β-Amino Ester Derivatives. [Link]

-

National Center for Biotechnology Information. (2023, August 8). Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry. [Link]

-

National Center for Biotechnology Information. (n.d.). Advances in the chemistry of β-lactam and its medicinal applications. [Link]

-

Phenomenex. (n.d.). Chiral HPLC Separations. [Link]

-

PubMed. (2018, June 11). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. [Link]

- Google Patents. (n.d.). CN110683960A - Synthesis method of (R) -3-aminobutanol.

-

ResearchGate. (n.d.). Figure 1. 1 H-NMR of compound (I) 1 H-NMR spectroscopies of the ethyl.... [Link]

- Google Patents. (n.d.). CN105675783A - HPLC (high-performance liquid chromatography) analysis method of 3-aminobutanol chiral purity.

-

ResearchGate. (2025, August 7). Dolutegravir. [Link]

-

Agilent. (n.d.). Analysis of Extractable/Leachable Compounds from Generic Liquid Drug Formulations Using GC/MSD Systems. [Link]

-

ResearchGate. (2018, May 14). 7-Step Flow Synthesis of the HIV Integrase Inhibitor Dolutegravir. [Link]

-

Springer. (2024, October 7). Development of chiral and achiral high performance liquid chromatography methods for the analysis of main flavour compound of hazelnut. [Link]

-

The Royal Society of Chemistry. (n.d.). Supplementary Information. [Link]

-

National Center for Biotechnology Information. (n.d.). A Convenient Synthesis of Amino Acid Methyl Esters. [Link]

-

National Center for Biotechnology Information. (n.d.). Novel and Recent Synthesis and Applications of β-Lactams. [Link]

- Google Patents. (n.d.).

-

ResearchGate. (2025, August 6). Synthesis of beta-lactams with pi electron-withdrawing substituents. [Link]

-

ResearchGate. (2012, November 6). What is the alternate process for preparing ester hydrochloride?. [Link]

-

ResearchGate. (2017, October 9). Synthesis of Novel Bis-B-Lactams. [Link]

-

Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns. [Link]

-

PubMed. (n.d.). Studies on beta-lactam antibiotics. III. Syntheses and antibacterial activities of new 3-(1,3-dithiolan-2-yl)cephalosporins, YM-22508, YM-16457 and their prodrug-type esters. [Link]

-

Chromatography Online. (n.d.). Analytical Technologies for Genotoxic Impurities in Pharmaceutical Compounds. [Link]

Sources

- 1. (S)-Ethyl 3-aminobutanoate hydrochloride | C6H14ClNO2 | CID 42614517 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. (R)-ethyl 3-aminobutanoate hydrochloride | 146293-15-4 [chemicalbook.com]

- 3. 146293-15-4|(R)-Ethyl 3-aminobutanoate hydrochloride|BLD Pharm [bldpharm.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. A Convenient Synthesis of Amino Acid Methyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. mdpi.com [mdpi.com]

- 8. Synthesis of Dolutegravir Exploiting Continuous Flow Chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Advances in the chemistry of β-lactam and its medicinal applications - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Novel and Recent Synthesis and Applications of β-Lactams - PMC [pmc.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. researchgate.net [researchgate.net]

- 15. Studies on beta-lactam antibiotics. III. Syntheses and antibacterial activities of new 3-(1,3-dithiolan-2-yl)cephalosporins, YM-22508, YM-16457 and their prodrug-type esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. phx.phenomenex.com [phx.phenomenex.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. fishersci.co.uk [fishersci.co.uk]

- 19. fishersci.com [fishersci.com]

Spectroscopic Profile of Ethyl 3-Aminobutanoate Hydrochloride: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for Ethyl 3-aminobutanoate hydrochloride (C₆H₁₄ClNO₂), a valuable building block in pharmaceutical and chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics. The causality behind experimental choices and interpretation of spectral data is emphasized to provide field-proven insights.

Introduction

Ethyl 3-aminobutanoate hydrochloride is the hydrochloride salt of the β-amino acid ester, ethyl 3-aminobutanoate. The presence of a chiral center at the C3 position gives rise to two enantiomers, (R)- and (S)-Ethyl 3-aminobutanoate hydrochloride. The protonated amine group under acidic conditions significantly influences the spectroscopic properties of the molecule compared to its free base form. Understanding these spectral characteristics is paramount for reaction monitoring, quality control, and structural elucidation in synthetic applications.

Compound Properties:

| Property | Value | Source |

| Molecular Formula | C₆H₁₄ClNO₂ | |

| Molecular Weight | 167.63 g/mol | |

| CAS Number (R-enantiomer) | 146293-15-4 | |

| CAS Number (S-enantiomer) | 187876-47-7 | [1] |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for the structural elucidation of organic molecules. For Ethyl 3-aminobutanoate hydrochloride, both ¹H and ¹³C NMR provide critical information regarding the carbon skeleton and the electronic environment of the protons.

Experimental Protocol: NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra of Ethyl 3-aminobutanoate hydrochloride is outlined below. The choice of a polar deuterated solvent like Deuterium Oxide (D₂O) or Methanol-d₄ (CD₃OD) is crucial due to the salt nature of the compound. D₂O is often preferred as it allows for the exchange of the labile amine and ammonium protons, simplifying the spectrum.

-

Sample Preparation: Dissolve 5-10 mg of Ethyl 3-aminobutanoate hydrochloride in 0.5-0.7 mL of D₂O or CD₃OD in a standard 5 mm NMR tube.

-

Instrument Setup: Utilize a 400 MHz or higher field NMR spectrometer.

-

¹H NMR Acquisition:

-

Set the spectral width to cover the range of -1 to 10 ppm.

-

Employ a 30-degree pulse angle with a relaxation delay of 2 seconds.

-

Acquire a sufficient number of scans (typically 16 or 32) to achieve a good signal-to-noise ratio.

-

Process the data with a line broadening of 0.3 Hz.

-

-

¹³C NMR Acquisition:

-

Set the spectral width to cover the range of 0 to 200 ppm.

-

Use a proton-decoupled pulse sequence.

-

A longer relaxation delay (5 seconds) may be necessary for quaternary carbons.

-

Acquire a larger number of scans (e.g., 1024 or more) due to the low natural abundance of ¹³C.

-

Logical Workflow for NMR Analysis:

Caption: A streamlined workflow for structural elucidation using NMR data.

¹H NMR Spectral Interpretation (Predicted)

The predicted ¹H NMR spectrum of Ethyl 3-aminobutanoate hydrochloride in D₂O is detailed below. The chemical shifts are influenced by the electron-withdrawing effects of the ester and the protonated amino group.

Predicted ¹H NMR Data:

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment | Rationale |

| ~4.2 | Quartet | 2H | -O-CH₂ -CH₃ | Methylene protons of the ethyl ester, deshielded by the adjacent oxygen. |

| ~3.7 | Sextet | 1H | -CH(NH₃⁺ )- | Methine proton at the chiral center, deshielded by the ammonium group. |

| ~2.8 | Doublet of doublets | 2H | -CH₂ -COO- | Methylene protons adjacent to the carbonyl group. |

| ~1.3 | Doublet | 3H | -CH(NH₃⁺ )-CH₃ | Methyl protons at the chiral center. |

| ~1.2 | Triplet | 3H | -O-CH₂-CH₃ | Methyl protons of the ethyl ester. |

Note: The amine protons (-NH₃⁺) will exchange with D₂O and are typically not observed as a distinct signal.

¹³C NMR Spectral Interpretation (Predicted)

The predicted ¹³C NMR spectrum provides a carbon count and information about the functional groups present.

Predicted ¹³C NMR Data:

| Chemical Shift (ppm) | Assignment | Rationale |

| ~172 | C =O | Carbonyl carbon of the ester group. |

| ~62 | -O-CH₂ -CH₃ | Methylene carbon of the ethyl ester. |

| ~48 | -C H(NH₃⁺)- | Methine carbon at the chiral center, attached to the ammonium group. |

| ~38 | -CH₂ -COO- | Methylene carbon adjacent to the carbonyl group. |

| ~18 | -CH(NH₃⁺)-CH₃ | Methyl carbon at the chiral center. |

| ~14 | -O-CH₂-CH₃ | Methyl carbon of the ethyl ester. |

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful tool for identifying the functional groups within a molecule. The hydrochloride salt form significantly impacts the IR spectrum, particularly in the regions of N-H and C=O stretching vibrations.

Experimental Protocol: FTIR Data Acquisition

-

Sample Preparation: Prepare a KBr (potassium bromide) pellet by grinding a small amount of the solid sample with dry KBr. Alternatively, acquire the spectrum using an Attenuated Total Reflectance (ATR) accessory.

-

Data Acquisition: Record the spectrum over the range of 4000 to 400 cm⁻¹.

-

Background Correction: Perform a background scan to subtract atmospheric CO₂ and water vapor absorptions.

Key IR Absorption Bands (Predicted):

| Frequency Range (cm⁻¹) | Vibration | Functional Group |

| 3100-2800 | N-H stretch | Ammonium (-NH₃⁺) |

| 2980-2850 | C-H stretch | Aliphatic |

| ~1740 | C=O stretch | Ester |

| ~1580 | N-H bend | Ammonium (-NH₃⁺) |

| ~1200 | C-O stretch | Ester |

The broad absorption in the 3100-2800 cm⁻¹ region is characteristic of the stretching vibrations of the ammonium group (R-NH₃⁺). The ester carbonyl (C=O) stretch is expected around 1740 cm⁻¹, a typical value for saturated esters.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification and structural confirmation. For Ethyl 3-aminobutanoate hydrochloride, electrospray ionization (ESI) is a suitable technique due to the compound's polar and salt-like nature.

Experimental Protocol: ESI-MS Data Acquisition

-

Sample Preparation: Dissolve a small amount of the sample in a suitable solvent such as methanol or a water/acetonitrile mixture.

-

Infusion: Infuse the sample solution directly into the ESI source.

-

MS Analysis: Acquire the mass spectrum in positive ion mode.

Mass Spectrum Interpretation (Predicted):

The ESI mass spectrum is expected to show the molecular ion of the free base, [M-Cl]⁺, as the base peak.

-

[M-Cl]⁺: m/z ≈ 132.10 (Calculated for C₆H₁₄NO₂⁺)

Fragmentation Pathway:

The primary fragmentation of the molecular ion would likely involve the loss of the ethoxy group or cleavage adjacent to the nitrogen atom.

Caption: Predicted fragmentation pathways for the molecular ion of ethyl 3-aminobutanoate.

Predicted Major Fragments:

| m/z | Proposed Fragment |

| 132 | [M-Cl]⁺ |

| 87 | [M-Cl - OC₂H₅]⁺ |

| 44 | [CH(CH₃)NH₂]⁺ |

Conclusion

References

-

PubChem. (S)-Ethyl 3-aminobutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

PubChem. (R)-Ethyl 3-aminobutanoate hydrochloride. National Center for Biotechnology Information. [Link]

-

Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]

Sources

Chiral synthesis of enantiomerically pure Ethyl 3-aminobutanoate hydrochloride

An In-depth Technical Guide to the Chiral Synthesis of Enantiomerically Pure Ethyl 3-Aminobutanoate Hydrochloride

Abstract

Enantiomerically pure β-amino esters are foundational building blocks in modern pharmaceutical synthesis, valued for their prevalence in biologically active molecules. Ethyl (R)- and (S)-3-aminobutanoate are particularly significant intermediates, notably in the synthesis of antiviral agents and other complex therapeutics.[1][2] Achieving high enantiomeric purity is not merely a matter of academic interest but a critical determinant of a drug's efficacy and safety profile. This technical guide provides an in-depth exploration of the principal methodologies for synthesizing enantiopure Ethyl 3-aminobutanoate hydrochloride. We move beyond simple procedural outlines to dissect the mechanistic underpinnings, comparative advantages, and practical considerations of three core strategies: asymmetric hydrogenation, biocatalysis, and chiral auxiliary-mediated synthesis. This document is intended for researchers, chemists, and drug development professionals seeking a comprehensive and field-proven understanding of these vital chiral syntheses.

Strategic Overview: Pathways to Enantiopurity

The synthesis of a single enantiomer of Ethyl 3-aminobutanoate from achiral or racemic precursors necessitates the introduction of chirality in a controlled manner. The choice of strategy is a critical decision, balancing factors such as scalability, cost, atom economy, and the desired enantiomer ((R) or (S)).

The logical flow of the main synthetic approaches can be visualized as follows:

Figure 1: High-level overview of major synthetic routes to enantiopure Ethyl 3-aminobutanoate HCl.

Asymmetric Hydrogenation: The Power of Transition Metal Catalysis

Asymmetric hydrogenation of prochiral β-keto esters stands as one of the most elegant and industrially viable methods for producing chiral β-hydroxy esters, which are direct precursors to the target β-amino esters.[3] This approach is celebrated for its high efficiency, excellent enantioselectivity, and atom economy.

Mechanistic Principle: The Noyori Bifunctional Catalyst

The seminal work of Ryōji Noyori, which led to a Nobel Prize in 2001, introduced highly efficient ruthenium catalysts bearing a chiral diphosphine ligand (e.g., BINAP) and a chiral diamine.[4][5] This "bifunctional" catalyst operates through a non-classical, outer-sphere mechanism.[4] The Ru-H hydride and the protic N-H of the diamine ligand work in concert within a six-membered pericyclic transition state to simultaneously deliver a hydride to the carbonyl carbon and a proton to the carbonyl oxygen of the substrate, ethyl acetoacetate.[6] The steric and electronic properties of the chiral ligands create a highly organized transition state that strongly favors the formation of one enantiomer of the product, ethyl 3-hydroxybutanoate.

Figure 2: Workflow for synthesis via asymmetric hydrogenation, showing inversion of stereochemistry.

Experimental Protocol: (R)-BINAP-Ru Catalyzed Hydrogenation

This protocol describes the synthesis of ethyl (R)-3-hydroxybutanoate, which can then be converted to ethyl (S)-3-aminobutanoate.

Materials:

-

[RuCl2(benzene)]2

-

(R)-BINAP

-

Ethyl acetoacetate (freshly distilled)

-

Methanol (anhydrous)

-

Hydrogen gas (high purity)

-

High-pressure autoclave reactor

Procedure:

-

Catalyst Preparation (in situ): In a glovebox, charge a Schlenk flask with [RuCl2(benzene)]2 (1 mol%) and (R)-BINAP (2.2 mol%). Add anhydrous, degassed methanol and stir the mixture at room temperature for 30 minutes to form the active catalyst complex.

-

Reaction Setup: Transfer the catalyst solution to a high-pressure autoclave. Add a solution of ethyl acetoacetate (1.0 eq) in anhydrous methanol.

-

Hydrogenation: Seal the autoclave, purge several times with nitrogen, and then with hydrogen gas. Pressurize the reactor to 50-100 atm of H2.[6]

-

Reaction: Heat the mixture to 50 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by GC or TLC.

-

Work-up: After cooling and carefully venting the reactor, concentrate the reaction mixture under reduced pressure. The crude ethyl (R)-3-hydroxybutanoate can be purified by silica gel chromatography or distillation.

From Hydroxy to Amino: The Stereochemical Inversion

The conversion of the chiral hydroxyl group to an amine is a standard, yet critical, multi-step process that typically proceeds with an inversion of stereochemistry.

-

Activation: The hydroxyl group is first converted into a good leaving group, commonly a mesylate or tosylate, by reacting it with methanesulfonyl chloride or p-toluenesulfonyl chloride in the presence of a base like triethylamine. This step retains the stereochemistry.

-

Displacement: The activated ester is then treated with a nitrogen nucleophile, such as sodium azide, in a polar aprotic solvent (e.g., DMF). This occurs via an S_N2 mechanism, which proceeds with a complete inversion of the stereocenter. For example, an (R)-mesylate will yield an (S)-azide.

-

Reduction: The resulting azide is cleanly reduced to the primary amine using methods like catalytic hydrogenation (H2 over Pd/C) or Staudinger reduction (PPh3, then H2O). This final step also retains the stereochemistry.

-

Salt Formation: The final free base is dissolved in a solvent like diethyl ether or ethyl acetate and treated with a solution of HCl in the same solvent to precipitate the stable, crystalline hydrochloride salt.

| Catalyst System | Substrate/Catalyst Ratio | H2 Pressure (atm) | Temp (°C) | Yield (%) | ee (%) | Reference |

| Ru-BINAP | 1000-10000 | 4 - 100 | 25 - 80 | >95 | >98 | [6][7] |

| Ru-Difluorphos | 5000 | 10 | 60 | >99 | >99 | [8] |

| Ru-Phosphine-Aminophosphine | 2000 | 50 | 80 | >98 | 99.4 | [8] |

Table 1: Comparison of selected Ruthenium catalyst systems for the asymmetric hydrogenation of β-keto esters.

Biocatalytic Strategies: Precision Green Chemistry

Biocatalysis leverages the exquisite selectivity of enzymes to perform chiral transformations, often under mild, aqueous conditions. This approach is a cornerstone of green chemistry and offers powerful routes to both (R) and (S) enantiomers.

Asymmetric Reduction with Ketoreductases (KREDs)

Principle: Enzymes, particularly ketoreductases, can reduce the ketone of ethyl acetoacetate with near-perfect stereoselectivity. While baker's yeast (Saccharomyces cerevisiae) is a classic whole-cell biocatalyst that predominantly produces the (S)-hydroxy ester, modern enzyme engineering provides access to isolated KREDs that are selective for either the (R) or (S) product.[9][10][11] These reactions often require a stoichiometric cofactor (NADPH), which is regenerated in situ using a sacrificial substrate like isopropanol or glucose.[10]

Experimental Protocol: Baker's Yeast Reduction for (S)-Ethyl 3-hydroxybutanoate

-

Medium Preparation: In a flask, dissolve sucrose (e.g., 150 g) in warm water (1 L) and add active dry baker's yeast (e.g., 100 g). Stir at ~30 °C for 1 hour to activate the yeast.[12]

-

Substrate Addition: Add ethyl acetoacetate (e.g., 20 g) to the fermenting suspension.[12]

-

Reaction: Stir the mixture at room temperature for 48-72 hours. The progress can be monitored by GC.

-

Work-up: Add a filter aid (e.g., Celite) and filter the mixture to remove the yeast cells. Saturate the aqueous filtrate with NaCl and extract multiple times with diethyl ether or ethyl acetate.

-

Purification: Dry the combined organic extracts (e.g., over MgSO4), filter, and concentrate. The product can be purified by vacuum distillation to yield (S)-ethyl 3-hydroxybutanoate with typically >85% ee.[7]

Enzymatic Kinetic Resolution (EKR)

Principle: Kinetic resolution is an effective method for separating a racemic mixture. It relies on an enzyme, typically a lipase, that reacts at a significantly different rate with each enantiomer.[13] For a racemic mixture of ethyl 3-aminobutanoate, a lipase like Candida antarctica lipase B (CAL-B) can be used to selectively acylate one enantiomer (e.g., the R-enantiomer) with an acyl donor like ethyl acetate.[14] The reaction is stopped at ~50% conversion, yielding one enantiomer as the acylated product and the other as the unreacted starting material, both in high enantiomeric excess.

Figure 3: Workflow for Enzymatic Kinetic Resolution (EKR) of racemic ethyl 3-aminobutanoate.

Chiral Auxiliary-Mediated Synthesis

This classical approach involves temporarily attaching a chiral molecule (the auxiliary) to the substrate. The inherent chirality of the auxiliary then directs a subsequent reaction to occur with high diastereoselectivity.

Principle of Operation

The general strategy involves:

-

Attachment: Covalently bond a chiral auxiliary, such as an Evans oxazolidinone or a pseudoephedrine derivative, to a prochiral substrate.[15][]

-

Diastereoselective Reaction: The chiral auxiliary creates a sterically hindered environment, forcing an incoming reagent to attack from a specific face. For synthesizing a β-amino ester, a plausible route is the diastereoselective conjugate addition of a nitrogen nucleophile to an α,β-unsaturated imide derived from the auxiliary.

-

Cleavage: After the new stereocenter has been set, the auxiliary is removed under conditions that do not racemize the product. The auxiliary can often be recovered and reused.[15]

Example Workflow: Evans Oxazolidinone Auxiliary

-

Imide Formation: React crotonic acid with an Evans auxiliary (e.g., (4R,5S)-4-methyl-5-phenyl-2-oxazolidinone) to form the N-crotonyl imide.

-

Conjugate Addition: Perform a stereoselective 1,4-conjugate addition of a nitrogen source (e.g., benzylamine, followed by debenzylation, or an azide source). The bulky substituent on the auxiliary directs the nucleophile to the opposite face of the double bond.

-

Auxiliary Cleavage: The auxiliary is cleaved via hydrolysis or alcoholysis to release the enantiomerically pure β-amino acid or ester.

| Strategy | Key Reagent/Catalyst | Selectivity | Pros | Cons |

| Asymmetric Hydrogenation | Chiral Ru or Rh complexes | Enantioselective | High TON/TOF, excellent ee%, atom economical | Requires high-pressure H2, expensive catalysts/ligands |

| Asymmetric Bioreduction | KREDs / Baker's Yeast | Enantioselective | Green (mild, aqueous), high ee%, can access R or S | Cofactor regeneration needed, potential for low yields |

| Enzymatic Kinetic Resolution | Lipases, Proteases | Enantioselective | Mild conditions, high ee% for both enantiomers | Theoretical max yield is 50%, requires separation of products |

| Chiral Auxiliary | Evans oxazolidinone, etc. | Diastereoselective | Reliable, high selectivity, well-established | Not atom economical (stoichiometric auxiliary), multi-step |

Table 2: High-level comparison of the primary synthetic strategies.

Conclusion and Outlook

The synthesis of enantiomerically pure Ethyl 3-aminobutanoate hydrochloride is a well-addressed challenge with several robust and effective solutions. Asymmetric hydrogenation with Noyori-type catalysts represents a highly mature, efficient, and scalable technology favored in industrial settings. Biocatalytic methods, including asymmetric reduction and kinetic resolution, offer compelling "green" alternatives with exceptional selectivity, and their adoption is rapidly growing as the library of engineered enzymes expands. Chiral auxiliary methods, while less atom-economical, remain a reliable and powerful tool in the synthetic chemist's arsenal, particularly for smaller-scale synthesis and methodology development. The optimal choice depends on a careful evaluation of project-specific requirements, including scale, cost, available equipment, and the target enantiomer. Future developments will likely focus on further refining catalyst efficiency, expanding the substrate scope of enzymes, and developing novel catalytic cycles that combine the benefits of different approaches.

References

- BenchChem. (n.d.). Application Notes and Protocols: Ethyl (3R)-3-acetamidobutanoate as a Chiral Building Block.

- BenchChem. (n.d.). An In-depth Technical Guide to (R)-ethyl-3-acetamidobutanoate: Synthesis and Properties.

- Asymmetric Hydrogenation of α-Amino Esters into Optically Active β-Amino Alcohols through Dynamic Kinetic Resolution Catalyzed by Ruthenabicyclic Complexes. (2023). PubMed.

- Medicines for All Institute (M4ALL). (2019). PROCESS DEVELOPMENT REPORT.

- BenchChem. (n.d.). A Comparative Guide to the Reduction of Ethyl 3-Oxobutanoate: Chemical vs. Enzymatic Methods.

- Recent Advances in Catalytic Asymmetric Hydrogenation of β-Ketoesters. (2025). ACS Publications.

- Engineering an (R)-selective transaminase for asymmetric synthesis of (R)-3-aminobutanol. (n.d.). PubMed.

- Wikipedia. (n.d.). Asymmetric hydrogenation.

- Butanoic acid, 3-hydroxy-, ethyl ester, (S). (n.d.). Organic Syntheses Procedure.

- Chen, S., et al. (2018). Progress in Ruthenium-Catalyzed Asymmetric Hydrogenation of β-Keto Esters. Chinese Journal of Organic Chemistry.

- Kinetic Resolution of Amino Acid Esters Catalyzed by Lipases. (n.d.). PubMed.

- Efficient Production of (R)-3-Aminobutyric Acid by Biotransformation of Recombinant E. coli. (n.d.). MDPI.

- Wikipedia. (n.d.). Chiral auxiliary.

- Myers, A. G. (n.d.). The Noyori Asymmetric Hydrogenation Reaction. Andrew G Myers Research Group.

- Recent Advances in Lipase-Mediated Preparation of Pharmaceuticals and Their Intermediates. (n.d.). PMC - NIH.

- BOC Sciences. (n.d.). Advanced Chiral Auxiliary Synthesis.

- BenchChem. (n.d.). Application Notes and Protocols: Lipase-Catalyzed Kinetic Resolution of Ethyl 3-Hydroxy-3-methylhexanoate.

- Synthesis method of (R) -3-aminobutanol. (n.d.). Google Patents.

- Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies. (2010). PubMed.

- Simson Pharma Limited. (n.d.). (R)-Ethyl 3-aminobutanoate hydrochloride.

- BLD Pharm. (n.d.). 146293-15-4|(R)-Ethyl 3-aminobutanoate hydrochloride.

- TCI Chemicals. (n.d.). Chiral Auxiliaries and Optical Resolving Agents.

- Lipase-catalyzed Kinetic Resolution of (.+-.)-trans- and cis-2-Azidocycloalkanols. (2014). ResearchGate.

- Wikipedia. (n.d.). Ethyl acetoacetate.

- Enantioselective Synthesis of (S)-Ethyl 2-((tert-butoxycarbonyl)((tert-butyldimethylsilyl)oxy)amino)-4-oxobutanoate. (2018). ResearchGate.

- Generation of optically pure ethyl (S)-3-hydroxybutyrate through kinetic resolution catalyzed by protease sin3406-1. (n.d.). ResearchGate.

- Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli. (2016). PMC - NIH.

- Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts. (n.d.). PMC - PubMed Central.

- Lipase-Catalyzed Kinetic Resolution of Aryltrimethylsilyl Chiral Alcohols. (n.d.). PMC - NIH.

- Asymmetric Hydrogenation Methods for the Synthesis of Chiral Molecules. (2024). Preprints.org.

- Yeast reduction of ethyl acetoacetate: (S)-(+)-Ethyl 3-hydroxybutanoate. (n.d.). ResearchGate.

- (R)-3-AMINO-3-(p-METHOXYPHENYL)PROPIONIC ACID. (n.d.). Organic Syntheses Procedure.

- Smolecule. (n.d.). Buy ethyl 3-aminobutanoate | 5303-65-1.

- PubChem - NIH. (n.d.). Ethyl (3R)-3-aminobutanoate.

- PubChem. (n.d.). (S)-Ethyl 3-aminobutanoate hydrochloride.

- Enzymatic Resolution of Ethyl 3-Hydroxy-3-Phenylpropanoate and Analogs using Hydrolases. (2018). ResearchGate.

- Asymmetric synthesis using chirally modified borohydrides. Part 3. Enantioselective reduction of ketones and oxime ethers with reagents prepared from borane and chiral amino alcohols. (n.d.). Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing).

- DESIGN AND SYTHESIS OF NOVEL CHIRAL BASE. (n.d.). Purdue University Graduate School.

- Chemical and enzymatic approaches to the synthesis of optically pure ethyl (R)-4-cyano-3-hydroxybutanoate. (n.d.). PubMed.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. medicines4all.vcu.edu [medicines4all.vcu.edu]

- 3. sioc-journal.cn [sioc-journal.cn]

- 4. Asymmetric hydrogenation - Wikipedia [en.wikipedia.org]

- 5. Toward efficient asymmetric hydrogenation: Architectural and functional engineering of chiral molecular catalysts - PMC [pmc.ncbi.nlm.nih.gov]

- 6. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

- 7. Organic Syntheses Procedure [orgsyn.org]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. Asymmetric synthesis of (S)-ethyl-4-chloro-3-hydroxy butanoate using a Saccharomyces cerevisiae reductase: enantioselectivity and enzyme-substrate docking studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Efficient biosynthesis of ethyl (R)-4-chloro-3-hydroxybutyrate using a stereoselective carbonyl reductase from Burkholderia gladioli - PMC [pmc.ncbi.nlm.nih.gov]

- 12. pdf.benchchem.com [pdf.benchchem.com]

- 13. Kinetic resolution of amino acid esters catalyzed by lipases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. Chiral auxiliary - Wikipedia [en.wikipedia.org]

Ethyl 3-aminobutanoate hydrochloride solubility in different organic solvents

An In-Depth Technical Guide to the Solubility of Ethyl 3-Aminobutanoate Hydrochloride in Organic Solvents

For the Attention of Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the solubility characteristics of ethyl 3-aminobutanoate hydrochloride in organic solvents. Recognizing the critical role of solubility in drug development, synthesis, and purification, this document synthesizes the fundamental principles governing the dissolution of this amine salt. In the absence of extensive published quantitative data, this guide focuses on the theoretical framework for predicting solubility based on physicochemical properties and offers a detailed, field-tested experimental protocol for its empirical determination. This document is designed to equip researchers with the necessary knowledge to make informed decisions regarding solvent selection and to implement robust, self-validating solubility assessment workflows.

Introduction: The Significance of Ethyl 3-Aminobutanoate Hydrochloride Solubility

Ethyl 3-aminobutanoate hydrochloride is a valuable chiral building block in the synthesis of various pharmaceutical compounds. Its utility in these synthetic pathways is critically dependent on its solubility in a range of organic solvents. Understanding and controlling solubility is paramount for:

-

Reaction Kinetics and Yield: Ensuring the compound is sufficiently dissolved in a reaction medium is crucial for optimal reaction rates and product yields.

-

Purification and Crystallization: The selection of appropriate solvents and anti-solvents, guided by solubility data, is fundamental to achieving high purity of the final active pharmaceutical ingredient (API).

-

Formulation Development: For APIs that are administered in a liquid form, solubility in pharmaceutically acceptable solvents is a key consideration.

As an amine salt, ethyl 3-aminobutanoate hydrochloride possesses both ionic and organic characteristics, leading to complex solubility behavior that is highly dependent on the nature of the solvent.

Physicochemical Properties of Ethyl 3-Aminobutanoate Hydrochloride

A foundational understanding of the molecule's properties is essential for predicting its solubility.

| Property | Value | Source |

| Molecular Formula | C6H14ClNO2 | [1][2] |

| Molecular Weight | 167.63 g/mol | [1][2] |

| Structure | Ethyl (3R)-3-aminobutanoate;hydrochloride or Ethyl (3S)-3-aminobutanoate;hydrochloride | [1][2] |

| General Appearance | White to off-white powder/crystalline solid | [3] |

The presence of a charged ammonium group and a chloride counter-ion imparts a significant degree of polarity to the molecule. This ionic character suggests that the compound will be more soluble in polar solvents. However, the ethyl ester and the hydrocarbon backbone introduce non-polar characteristics, which can influence solubility in less polar organic solvents.

Theoretical Framework for Solubility in Organic Solvents

The principle of "like dissolves like" provides a preliminary guide for predicting solubility.[4] For ethyl 3-aminobutanoate hydrochloride, solubility is a balance between the energy required to break the crystal lattice of the salt and the energy released upon solvation of the ions by the solvent molecules.

Key Solvent Properties Influencing Solubility:

-

Polarity: Polar solvents are generally more effective at solvating the charged ammonium and chloride ions. Solvents can be broadly categorized as:

-

Polar Protic Solvents: (e.g., alcohols like methanol, ethanol) Can engage in hydrogen bonding with both the cation and the anion, making them good candidates for high solubility.

-

Polar Aprotic Solvents: (e.g., acetone, acetonitrile, DMSO) Possess a dipole moment that allows them to solvate ions, but they lack a hydrogen bond donor. Their effectiveness will depend on their dielectric constant and ability to stabilize the ions.

-

Non-polar Solvents: (e.g., hexane, toluene) Are generally poor solvents for ionic compounds as they cannot effectively solvate the charged species, leading to low solubility.

-

-

Hydrogen Bonding Capability: The ability of a solvent to act as a hydrogen bond donor or acceptor is crucial. The N-H protons of the ammonium group are strong hydrogen bond donors, while the chloride ion and the carbonyl oxygen of the ester are hydrogen bond acceptors.

-

Dielectric Constant: A higher dielectric constant of the solvent helps to shield the positive and negative ions from each other, favoring dissolution.

The interplay of these factors is illustrated in the following diagram:

Caption: Predicted solubility of Ethyl 3-aminobutanoate Hydrochloride in different solvent classes.

Experimental Protocol for Solubility Determination

The following protocol outlines a robust method for determining the solubility of ethyl 3-aminobutanoate hydrochloride in a given organic solvent. This method is based on the equilibrium concentration technique.[5][6]

Materials and Equipment:

-

Ethyl 3-aminobutanoate hydrochloride (solid)

-

Organic solvents of interest (analytical grade)

-

Analytical balance

-

Vials with screw caps

-

Magnetic stirrer and stir bars or a shaker incubator

-

Temperature-controlled environment (e.g., water bath, incubator)

-

Syringe filters (e.g., 0.22 µm PTFE)

-

High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV or ELSD) or another quantitative analytical technique.

Step-by-Step Methodology:

-

Preparation of Saturated Solutions:

-

Add an excess amount of solid ethyl 3-aminobutanoate hydrochloride to a series of vials. The excess is crucial to ensure that a saturated solution is achieved.

-

Add a known volume or mass of the desired organic solvent to each vial.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Sample Collection and Preparation:

-

Once equilibrium is reached, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a syringe.

-